molecular formula C10H16O B13288695 2-(But-2-yn-1-yl)cyclohexan-1-ol

2-(But-2-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13288695
M. Wt: 152.23 g/mol
InChI Key: UXEBAUYVFJIFER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with a propargyl halide under basic conditions. A common method includes the use of propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: SOCl2, PBr3

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-2-en-1-yl)cyclohexan-1-ol
  • 2-(Butyl)cyclohexan-1-ol
  • 2-(Prop-2-yn-1-yl)cyclohexan-1-ol

Uniqueness

2-(But-2-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which confer distinct reactivity and stability. This combination allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-but-2-ynylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,4-8H2,1H3

InChI Key

UXEBAUYVFJIFER-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1CCCCC1O

Origin of Product

United States

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